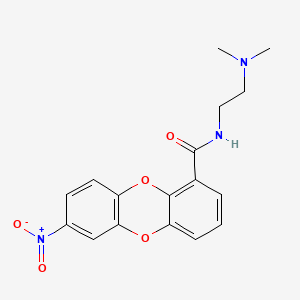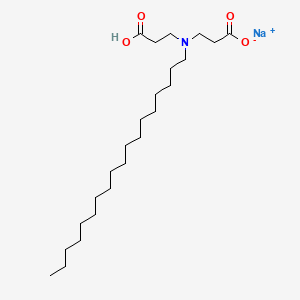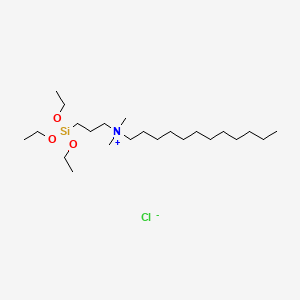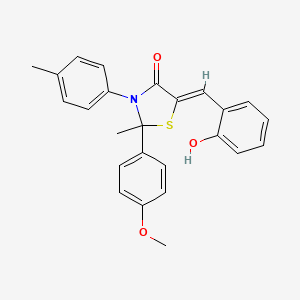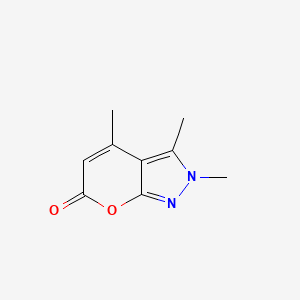
Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate is a heterocyclic aromatic compound with a thiopyrylium core. This compound is known for its unique electronic properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2,6-dimethylthiopyrylium salt under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired thiopyrylium compound. The reaction conditions often include the use of a strong acid, such as perchloric acid, to facilitate the formation of the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyrylium ring to a dihydrothiopyrylium derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiopyrylium derivatives.
Applications De Recherche Scientifique
Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in photodynamic therapy due to its unique electronic properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate involves its interaction with molecular targets through its aromatic and electronic properties. The compound can intercalate into DNA, disrupting its function, or interact with cellular membranes, affecting their permeability. These interactions are mediated by the compound’s ability to undergo redox reactions and form reactive oxygen species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-diphenyl-, perchlorate
- Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-diethyl-, perchlorate
Uniqueness
Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic interactions, such as in organic semiconductors and photodynamic therapy.
Propriétés
Numéro CAS |
61548-69-4 |
|---|---|
Formule moléculaire |
C15H18ClNO4S |
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
[4-(2,6-dimethylthiopyran-4-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate |
InChI |
InChI=1S/C15H18NS.ClHO4/c1-11-9-14(10-12(2)17-11)13-5-7-15(8-6-13)16(3)4;2-1(3,4)5/h5-10H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
BMHAIPGYXFPWBU-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C2C=CC(=[N+](C)C)C=C2)C=C(S1)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










